N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide
CAS No.: 869074-56-6
Cat. No.: VC6880961
Molecular Formula: C15H12N6O2S3
Molecular Weight: 404.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869074-56-6 |
|---|---|
| Molecular Formula | C15H12N6O2S3 |
| Molecular Weight | 404.48 |
| IUPAC Name | N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C15H12N6O2S3/c1-7-3-4-9-10(5-7)25-13(16-9)17-11(22)6-24-15-20-21-12(23)8(2)18-19-14(21)26-15/h3-5H,6H2,1-2H3,(H,16,17,22) |
| Standard InChI Key | YUZGAXKZASWEDR-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN4C(=O)C(=NN=C4S3)C |
Introduction
Synthesis
While specific details on this compound's synthesis were not directly available, similar compounds often follow multi-step protocols involving condensation and cyclization reactions. For example:
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Preparation of Benzothiazole Derivative: Starting from commercially available 6-methylbenzothiazole derivatives.
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Formation of Thiadiazolo-triazine Core: Using precursors like hydrazine derivatives and carbon disulfide.
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Coupling via Sulfanyl-acetamide Linkage: Employing reagents such as chloroacetamides to introduce the acetamide functionality.
These steps typically require controlled conditions such as refluxing in organic solvents (e.g., ethanol or dimethylformamide) and may involve catalysts like potassium carbonate.
Pharmacological Activity
Compounds with similar scaffolds have been investigated for their biological activities:
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Antimicrobial Properties: Benzothiazole derivatives are known for their potent activity against bacterial and fungal strains.
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Anticancer Potential: Thiadiazolo-triazines have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
Molecular Docking Studies
Computational studies could reveal interactions with biological targets such as enzymes or receptors. For instance:
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Possible inhibition of enzymes like lipoxygenase or kinases.
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Binding affinity to DNA or RNA for therapeutic applications.
Structural Insights
The compound's structure can be analyzed using spectroscopic techniques:
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NMR Spectroscopy: To confirm proton and carbon environments.
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Mass Spectrometry: To determine molecular weight and fragmentation patterns.
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X-ray Crystallography: For precise three-dimensional conformation.
Example Data Table for Spectroscopy
| Technique | Observed Data |
|---|---|
| 1H-NMR | Signals corresponding to aromatic protons, methyl groups, etc. |
| 13C-NMR | Peaks for carbonyl carbon, aromatic carbons, etc. |
| IR Spectroscopy | Bands for C=O stretching, N-H bending, etc. |
Research Significance
The integration of benzothiazole and thiadiazolo-triazine systems in a single molecule is noteworthy due to their individual contributions to bioactivity:
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Benzothiazoles are extensively studied in medicinal chemistry for their diverse pharmacological effects.
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Thiadiazolo-triazines bring additional functionalities that can enhance binding specificity to biological targets.
Future research could focus on:
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Optimizing synthetic routes for higher yields and purity.
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Exploring the compound's pharmacokinetics and toxicity profiles.
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Investigating its potential as a lead compound for drug development.
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